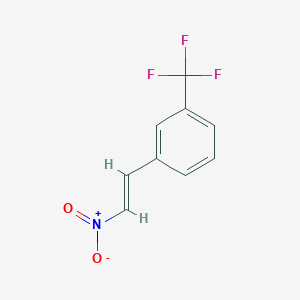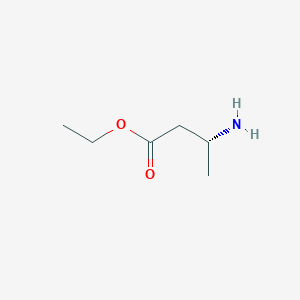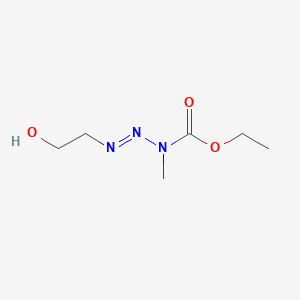
エリソトリン
概要
説明
Erysotrine is a naturally occurring alkaloid found in various species of the Erythrina genus, particularly Erythrina herbacea. This compound belongs to the erythrinan alkaloid family, which is known for its diverse pharmacological activities, including central nervous system effects, antioxidant properties, and potential therapeutic applications .
科学的研究の応用
作用機序
Target of Action
Erysotrine, an alkaloid derived from the Erythrina species, primarily targets neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the central nervous system (CNS), mediating fast synaptic transmission and modulating neurotransmitter release .
Mode of Action
Erysotrine interacts with its targets by inhibiting the currents of neuronal nicotinic acetylcholine receptors . It has been found that erysotrine exhibits a greater extent of inhibition on α4β2 nicotinic acetylcholine receptors compared to α3* and α7* receptors . This suggests that erysotrine may exert its behavioral effects, particularly its anxiolytic effects, through the inhibition of CNS nicotinic acetylcholine receptors, especially the α4β2 subtype .
Biochemical Pathways
It is known that erysotrine’s inhibition of neuronal nicotinic acetylcholine receptors can disrupt the normal functioning of these receptors, potentially affecting various downstream effects and pathways within the cns .
Pharmacokinetics
Like many alkaloids, it is likely that erysotrine is lipophilic and can bioaccumulate in adipose tissue, which could impact its bioavailability and half-life in the body .
Result of Action
The molecular and cellular effects of erysotrine’s action primarily involve the inhibition of neuronal nicotinic acetylcholine receptor currents . This inhibition can disrupt normal neuronal signaling, potentially leading to various physiological effects. For instance, erysotrine has been found to exhibit anxiolytic effects in different animal models .
生化学分析
Biochemical Properties
Erysotrine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction with acetylcholinesterase suggests that Erysotrine may play a role in modulating neurotransmission.
Cellular Effects
Erysotrine has been shown to have a variety of effects on cells. It has been reported to show considerable bias towards central nervous system and related activities . Other activities that have been reported include antifeedant, insecticidal, cytotoxic, antiprotozoal, anti-inflammatory, antioxidant, antifungal, and antiviral effects .
Molecular Mechanism
Erysotrine exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which can influence cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erythrinan alkaloids, including erysotrine, involves several stereoselective chemical synthesis methods. These methods often start with the extraction of the alkaloid from plant sources, followed by purification and structural elucidation using techniques such as 2-D NMR and mass spectrometry . The synthetic routes typically involve oxidative coupling and intramolecular rearrangement of tyrosine units to form the characteristic 6/5/6/6 spirocycle system .
Industrial Production Methods: Industrial production of erysotrine is less common due to its natural abundance in Erythrina species. large-scale extraction and purification processes have been developed to isolate erysotrine and other erythrinan alkaloids from plant materials. These processes involve solvent extraction, chromatography, and crystallization techniques to obtain pure compounds .
化学反応の分析
Types of Reactions: Erysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the erythrinan core, such as conjugated dienes and hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions and result in the formation of oxidized derivatives of erysotrine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce erysotrine, leading to the formation of reduced alkaloid derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erysotrine, each with distinct pharmacological properties .
類似化合物との比較
Erysotrine is structurally similar to other erythrinan alkaloids such as erythraline, erysodine, and erysovine. it is unique in its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile . For example:
特性
IUPAC Name |
(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSPYOOFCCEII-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182090 | |
| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Erysotrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27740-43-8 | |
| Record name | Erysotrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erysotrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Erysotrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 97 °C | |
| Record name | (+)-Erysotrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)












